molecular formula C9H8ClF3N2 B11869949 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11869949
M. Wt: 236.62 g/mol
InChI Key: QSPNLAXEIZLZDQ-UHFFFAOYSA-N
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Description

4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that contains both chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with trifluoroacetic acid and formaldehyde, followed by cyclization with ammonia or an amine source . The reaction is usually carried out in an organic solvent such as ethanol at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines and tetrahydroquinazolines, which can have different functional groups attached to the core structure.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is unique due to its combination of chlorine and trifluoromethyl groups within a tetrahydroquinazoline ring. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C9H8ClF3N2

Molecular Weight

236.62 g/mol

IUPAC Name

4-chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C9H8ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h4-5H,1-3H2

InChI Key

QSPNLAXEIZLZDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(F)(F)F)N=CN=C2Cl

Origin of Product

United States

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